molecular formula C8H8F3N B1529349 Methyl[(3,4,5-trifluorophenyl)methyl]amine CAS No. 1340036-03-4

Methyl[(3,4,5-trifluorophenyl)methyl]amine

Cat. No. B1529349
CAS RN: 1340036-03-4
M. Wt: 175.15 g/mol
InChI Key: FTKFLJLKMQIDRI-UHFFFAOYSA-N
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Description

“Methyl[(3,4,5-trifluorophenyl)methyl]amine” is a chemical compound with the molecular formula C8H8F3N . It has a molecular weight of 175.15 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl[(3,4,5-trifluorophenyl)methyl]amine” is 1S/C8H8F3N/c1-12-4-5-2-6(9)8(11)7(10)3-5/h2-3,12H,4H2,1H3 . This indicates the presence of 8 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen atom in the molecule.


Physical And Chemical Properties Analysis

“Methyl[(3,4,5-trifluorophenyl)methyl]amine” is a liquid . It has a molecular weight of 175.15 .

Scientific Research Applications

Pharmaceutical Research

Methyl[(3,4,5-trifluorophenyl)methyl]amine: is a valuable building block in the synthesis of innovative pharmaceutical compounds. Its trifluoromethyl group is particularly significant in medicinal chemistry due to its lipophilicity and bioisosteric properties, which can improve the metabolic stability and binding affinity of drugs .

Agrochemical Synthesis

This compound finds applications in the development of agrochemicals. The presence of the trifluoromethyl group can enhance the biological activity of pesticides and herbicides, providing effective protection against a wide range of pests and weeds .

Material Science

In material science, Methyl[(3,4,5-trifluorophenyl)methyl]amine can be used to modify the surface properties of materials. Its application in the creation of hydrophobic surfaces is particularly noteworthy, which can lead to the development of self-cleaning materials .

Biocatalysis

The compound is also relevant in biocatalysis, where it can serve as a substrate for enzyme-catalyzed reactions. This is crucial for the production of chiral intermediates, which are essential for synthesizing enantiopure pharmaceuticals .

Chemical Synthesis

It plays a role in chemical synthesis, acting as an intermediate in the preparation of complex organic molecules. Its reactivity allows for the introduction of the trifluoromethyl group into various molecular frameworks, which is a desirable feature in synthetic chemistry .

Green Chemistry

Methyl[(3,4,5-trifluorophenyl)methyl]amine: contributes to green chemistry initiatives. Its use in reactions that proceed under mild conditions helps reduce environmental impact and promotes sustainable chemical practices .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis, aiding in the identification and quantification of substances within complex mixtures .

Research and Development

Lastly, it’s used in R&D laboratories for the synthesis of novel compounds. Its unique structure makes it a versatile reagent for the discovery of new molecules with potential applications in various industries .

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling the compound . The compound is also associated with hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

N-methyl-1-(3,4,5-trifluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-12-4-5-2-6(9)8(11)7(10)3-5/h2-3,12H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKFLJLKMQIDRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[(3,4,5-trifluorophenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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